molecular formula C35H57NO11 B1260360 Mycinamicin VI

Mycinamicin VI

カタログ番号: B1260360
分子量: 667.8 g/mol
InChIキー: ORPUAOXOPLNKNG-GEUQSOIWSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Mycinamicin VI is a mycinamicin composed of a 16-membered ring macrolactone core, an N,N-dimethylated deoxysugar desosamine and a 6-deoxysugar 6-deoxyallose.

科学的研究の応用

Biochemical Characterization

Mycinamicin VI is produced by the bacterium Micromonospora griseorubida and is part of a broader class of macrolides known for their complex structures and diverse biological activities. The compound features a 16-membered lactone ring and is modified by various sugar moieties, contributing to its bioactivity.

Table 1: Structural Features of this compound

FeatureDescription
Macrolide Ring Size16-membered
Sugar MoietiesN,N-dimethylated deoxysugar desosamine
Hydroxyl GroupsPresent at key positions affecting activity

Enzymatic Pathways

The biosynthesis of this compound involves several key enzymes, including MycE and MycF, which are responsible for specific methylation steps that enhance the antibiotic's efficacy.

  • MycE : Catalyzes the methylation of the C2′-OH group of 6-deoxyallose in this compound, converting it to Mycinamicin III.
  • MycF : Further modifies Mycinamicin III by methylating the C3′′-OH group, producing Mycinamicin IV.

Table 2: Enzymatic Conversion Pathway

EnzymeSubstrateProductReaction Type
MycEThis compoundMycinamicin IIIMethylation
MycFMycinamicin IIIMycinamicin IVMethylation

Antimicrobial Activity

This compound has demonstrated potent antimicrobial properties against various pathogens, including Staphylococcus aureus, particularly strains resistant to traditional antibiotics such as erythromycin.

Case Study: Efficacy Against Resistant Strains

A study investigated the effectiveness of this compound against antibiotic-resistant strains of Staphylococcus aureus. The results indicated that:

  • This compound exhibited higher antibacterial activity than erythromycin.
  • The compound was effective in overcoming common resistance mechanisms observed in clinical isolates.

Structural Insights and Binding Affinity

Recent structural studies have provided insights into how this compound interacts with its target sites. The crystal structure analysis revealed that:

  • This compound binds similarly to other substrates in the active site of the enzyme MycF.
  • Variants of MycF showed altered substrate specificity, enhancing the conversion rates of this compound into more active derivatives.

Table 3: Kinetic Parameters of MycF Variants with this compound

VariantKm (μM)Vmax (μM/s)kcat (s−1)
Wild Type10.9 ± 2.90.08 ± 0.010.27
M56A6.4 ± 1.80.04 ± 0.0020.13

Future Directions and Applications

The ongoing research into the biosynthetic pathways and structural biology of this compound suggests several potential applications:

  • Novel Antibiotic Development : Engineering derivatives of this compound could lead to new antibiotics capable of combating resistant bacterial strains.
  • Combination Therapies : Utilizing this compound in combination with other antibiotics may enhance therapeutic efficacy against multi-drug resistant infections.

特性

分子式

C35H57NO11

分子量

667.8 g/mol

IUPAC名

(3E,5S,6S,7S,9R,11E,13E,15R,16R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-5,7,9-trimethyl-15-[[(2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]-1-oxacyclohexadeca-3,11,13-triene-2,10-dione

InChI

InChI=1S/C35H57NO11/c1-9-27-24(18-43-34-32(42)31(41)29(39)23(6)45-34)12-10-11-13-26(37)20(3)16-21(4)33(19(2)14-15-28(38)46-27)47-35-30(40)25(36(7)8)17-22(5)44-35/h10-15,19-25,27,29-35,39-42H,9,16-18H2,1-8H3/b12-10+,13-11+,15-14+/t19-,20+,21-,22+,23+,24+,25-,27+,29+,30+,31+,32+,33+,34+,35-/m0/s1

InChIキー

ORPUAOXOPLNKNG-GEUQSOIWSA-N

SMILES

CCC1C(C=CC=CC(=O)C(CC(C(C(C=CC(=O)O1)C)OC2C(C(CC(O2)C)N(C)C)O)C)C)COC3C(C(C(C(O3)C)O)O)O

異性体SMILES

CC[C@@H]1[C@H](/C=C/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H](/C=C/C(=O)O1)C)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)O)C)C)CO[C@H]3[C@@H]([C@@H]([C@@H]([C@H](O3)C)O)O)O

正規SMILES

CCC1C(C=CC=CC(=O)C(CC(C(C(C=CC(=O)O1)C)OC2C(C(CC(O2)C)N(C)C)O)C)C)COC3C(C(C(C(O3)C)O)O)O

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mycinamicin VI
Reactant of Route 2
Mycinamicin VI
Reactant of Route 3
Mycinamicin VI
Reactant of Route 4
Mycinamicin VI
Reactant of Route 5
Mycinamicin VI
Reactant of Route 6
Mycinamicin VI

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。